CNS Drug-Likeness: XLogP3-AA Lipophilicity Positioned Between Monoaryl and Bulky Bis-Aryl Analogs
The target compound's computed XLogP3-AA is 3.4 [1], positioning it in a favorable lipophilicity range for CNS penetration. In comparison, 1-(3-chlorophenyl)piperazine (mCPP) has a lower XLogP3-AA (~2.0) [2], and the bis(4-fluorophenyl) analog (CAS 338771-39-4) has a significantly higher XLogP3-AA (~5.0) [2]. This intermediate lipophilicity reduces the risk of non-specific binding and metabolic instability associated with high logP compounds while maintaining sufficient membrane permeability.
| Evidence Dimension | XLogP3-AA (predicted octanol/water partition coefficient, a measure of lipophilicity) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | mCPP (CAS 6640-24-0): ~2.0; bis(4-fluorophenyl) analog (CAS 338771-39-4): ~5.0 |
| Quantified Difference | 1.4 log units higher than mCPP; 1.6 log units lower than bis(4-fluorophenyl) analog |
| Conditions | Computed by XLogP3 3.0, PubChem 2021.05.07 release |
Why This Matters
An XLogP3-AA of 3.4 aligns with the optimal CNS drug-likeness range (typically 2–5), making this compound a more balanced starting point for CNS probe development than either the overly polar mCPP or the highly lipophilic bis-aryl analogs.
- [1] PubChem Compound Summary for CID 2766996, '2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol'. XLogP3-AA value: 3.4. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 1355, '1-(3-chlorophenyl)piperazine'. XLogP3-AA value: ~2.0. National Center for Biotechnology Information, 2026. View Source
